molecular formula C10H16N2O4 B14765615 Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate

Cat. No.: B14765615
M. Wt: 228.24 g/mol
InChI Key: QVSANTWADHLKOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions can vary, but it is often performed at ambient temperature or with mild heating .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Amine derivatives.

    Substitution: Deprotected amines.

Scientific Research Applications

Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-((tert-butoxycarbonyl)amino)-3-cyanopropanoate is unique due to its nitrile group, which provides additional reactivity and versatility in synthetic applications. The presence of the nitrile group allows for further functionalization, making it a valuable intermediate in the synthesis of complex molecules.

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

methyl 3-cyano-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C10H16N2O4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5H2,1-4H3,(H,12,14)

InChI Key

QVSANTWADHLKOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C#N

Origin of Product

United States

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